

# Protocol for the Production of $^{57}\text{Ni}$ via Cyclotron

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ni 57*

Cat. No.: *B1191946*

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Application Note APN-NI-57-01

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the production of the radionuclide Nickel-57 ( $^{57}\text{Ni}$ ) using a medical cyclotron.  $^{57}\text{Ni}$ , with a half-life of 35.9 hours, decays by positron emission ( $\beta^+$ ) and electron capture (EC) to Cobalt-57 ( $^{57}\text{Co}$ ), making it a valuable radionuclide for research in positron emission tomography (PET) and as a source of  $^{57}\text{Co}$ . This protocol focuses on the production of  $^{57}\text{Ni}$  via the  $^{56}\text{Fe}(^3\text{He}, 2n)^{57}\text{Ni}$  nuclear reaction, which is suitable for cyclotrons with a  $^3\text{He}$  beam. The protocol covers target preparation using enriched  $^{56}\text{Fe}$ , cyclotron irradiation parameters, a robust radiochemical separation process to isolate  $^{57}\text{Ni}$  from the target material, and comprehensive quality control procedures to ensure the final product's purity and identity.

## Introduction

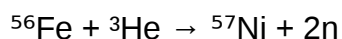
Nickel-57 is a radionuclide of growing interest in nuclear medicine and radiopharmaceutical research. Its decay characteristics, including a convenient half-life and positron emission, make it a candidate for PET imaging applications. Additionally, it serves as an in-situ generator for  $^{57}\text{Co}$ , which is widely used in various research and medical applications, including the calibration of gamma cameras and in vitro diagnostic kits. The production of high-purity  $^{57}\text{Ni}$  with sufficient specific activity is crucial for these applications. This protocol details a reliable method for its production using a cyclotron.

Decay Data of  $^{57}\text{Ni}$ :[\[1\]](#)[\[2\]](#)

Parameter	Value
Half-life	35.9 (3) hours
Decay Mode	Electron Capture (EC) + $\beta^+$ emission
$\beta^+$ (max energy)	0.862 MeV (35.3%)
Main Gamma Rays	1.378 MeV (81.7%), 0.127 MeV (16.4%)

## Production Method: $^{56}\text{Fe}(^3\text{He},2\text{n})^{57}\text{Ni}$

The production of  $^{57}\text{Ni}$  is achieved by bombarding a target of enriched Iron-56 ( $^{56}\text{Fe}$ ) with a  $^3\text{He}$  particle beam from a cyclotron. The nuclear reaction is as follows:



This reaction is favored for its relatively high cross-section at achievable  $^3\text{He}$  beam energies in many medical cyclotrons.

## Target Preparation

The quality of the target is critical for efficient radionuclide production and subsequent purification. This protocol utilizes an electrodeposited target of enriched  $^{56}\text{Fe}$  on a copper substrate.

Materials and Equipment:

- Enriched  $^{56}\text{Fe}$  metal powder (>99% isotopic enrichment)
- High-purity copper substrate (OFHC copper)
- Electroplating cell
- DC power supply
- Electrolyte solution (e.g., ferrous chloride or ferrous sulfate bath)

- Deionized water
- Acetone
- Micrometer

#### Protocol for Target Electrodeposition:

- Substrate Preparation:
  - Machine the copper substrate to the desired dimensions to fit the cyclotron's target holder.
  - Degrease the substrate by sonicating in acetone for 10 minutes.
  - Rinse with deionized water.
  - Chemically etch the surface to ensure good adhesion of the iron layer.
  - Rinse thoroughly with deionized water and dry with a stream of nitrogen.
- Electrolyte Preparation:
  - Prepare an acidic ferrous electrolyte solution. A typical composition is Ferrous Chloride ( $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ ) at 100-300 g/L and Calcium Chloride ( $\text{CaCl}_2$ ) at 150-200 g/L, with a pH of 0.8-1.5.
  - Dissolve the enriched  $^{56}\text{Fe}$  powder in the electrolyte.
- Electroplating:
  - Assemble the electroplating cell with the copper substrate as the cathode and a pure iron or platinum anode.
  - Heat the electrolyte to 50-70°C.
  - Apply a DC current density of 5-20 A/dm<sup>2</sup>.
  - Plate the  $^{56}\text{Fe}$  onto the copper substrate to a target thickness of 100-200  $\mu\text{m}$ .

- After plating, rinse the target with deionized water and dry it.
- Measure the thickness of the deposited layer using a micrometer.

## Cyclotron Irradiation

Irradiation Parameters:

Parameter	Recommended Value
Particle Beam	$^3\text{He}$
Beam Energy	20 - 24 MeV
Beam Current	10 - 30 $\mu\text{A}$
Irradiation Time	2 - 6 hours

Protocol:

- Mount the prepared  $^{56}\text{Fe}$  target in the cyclotron's target holder.
- Irradiate the target with a  $^3\text{He}$  beam according to the parameters specified in the table above. The optimal energy and current will depend on the specific cyclotron and target design.
- After irradiation, allow the target to cool for a sufficient period to reduce short-lived activation products.

## Radiochemical Separation

The irradiated target contains  $^{57}\text{Ni}$ , unreacted  $^{56}\text{Fe}$ , and potentially other radioisotopic impurities. A robust chemical separation is required to isolate the  $^{57}\text{Ni}$ . This protocol utilizes anion exchange chromatography.

Materials and Equipment:

- Concentrated Hydrochloric Acid (HCl)

- Deionized water
- Anion exchange resin (e.g., Bio-Rad AG 1-X8)
- Chromatography column
- Hot plate
- Beakers and other standard laboratory glassware

#### Separation Protocol:

- Target Dissolution:
  - Dissolve the irradiated iron layer from the copper substrate using concentrated HCl on a hot plate.
- Column Preparation:
  - Prepare a chromatography column with AG 1-X8 anion exchange resin.
  - Pre-condition the column by washing with deionized water, followed by equilibration with 9M HCl.
- Loading the Column:
  - Once the target is dissolved, adjust the HCl concentration of the solution to 9M.
  - Load the dissolved target solution onto the prepared anion exchange column.
- Elution:
  - In 9M HCl, iron (as  $\text{FeCl}_4^-$ ) and other potential metallic impurities will be retained by the resin, while nickel (as  $\text{Ni}^{2+}$ ) will not and will pass through the column.
  - Elute the  $^{57}\text{Ni}$  from the column with 9M HCl.
  - Collect the eluate containing the purified  $^{57}\text{Ni}$ .

- Final Preparation:
  - Evaporate the collected eluate to dryness.
  - Redissolve the  $^{57}\text{Ni}$  residue in a suitable solvent for its intended application (e.g., 0.9% saline or a buffered solution).

## Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the final  $^{57}\text{Ni}$  product.

## Radionuclidic Purity

Method: High-resolution gamma-ray spectroscopy using a Germanium detector.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Procedure:

- Place a sample of the final  $^{57}\text{Ni}$  solution in a calibrated gamma-ray spectrometer.
- Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.
- Identify the characteristic gamma-ray peaks of  $^{57}\text{Ni}$  (1377.6 keV and 127.2 keV).
- Search for the presence of gamma-ray peaks from other potential radionuclidic impurities. The most likely impurities from an iron target would be isotopes of cobalt and iron.
- Calculate the activity of  $^{57}\text{Ni}$  and any identified impurities to determine the radionuclidic purity. The radionuclidic purity should be >99%.

Expected Gamma Spectrum: The gamma spectrum of a pure  $^{57}\text{Ni}$  sample will be dominated by the photopeak at 1377.6 keV. A smaller photopeak at 127.2 keV will also be present. The absence of other significant gamma peaks indicates high radionuclidic purity.

## Chemical Purity

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Procedure:

- Analyze a sample of the final  $^{57}\text{Ni}$  solution for the presence of trace metals, particularly iron from the target material.
- The concentration of metallic impurities should be below the limits specified by relevant pharmacopeias.

## Radiochemical Purity

Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Procedure:

- Develop a suitable chromatography system to separate the desired chemical form of  $^{57}\text{Ni}$  from potential radiochemical impurities.
- Spot a sample of the final product on a TLC plate or inject it into an HPLC system.
- After separation, determine the distribution of radioactivity.
- The radiochemical purity is the percentage of the total radioactivity that corresponds to the desired chemical form of  $^{57}\text{Ni}$ . The radiochemical purity should be >95%.

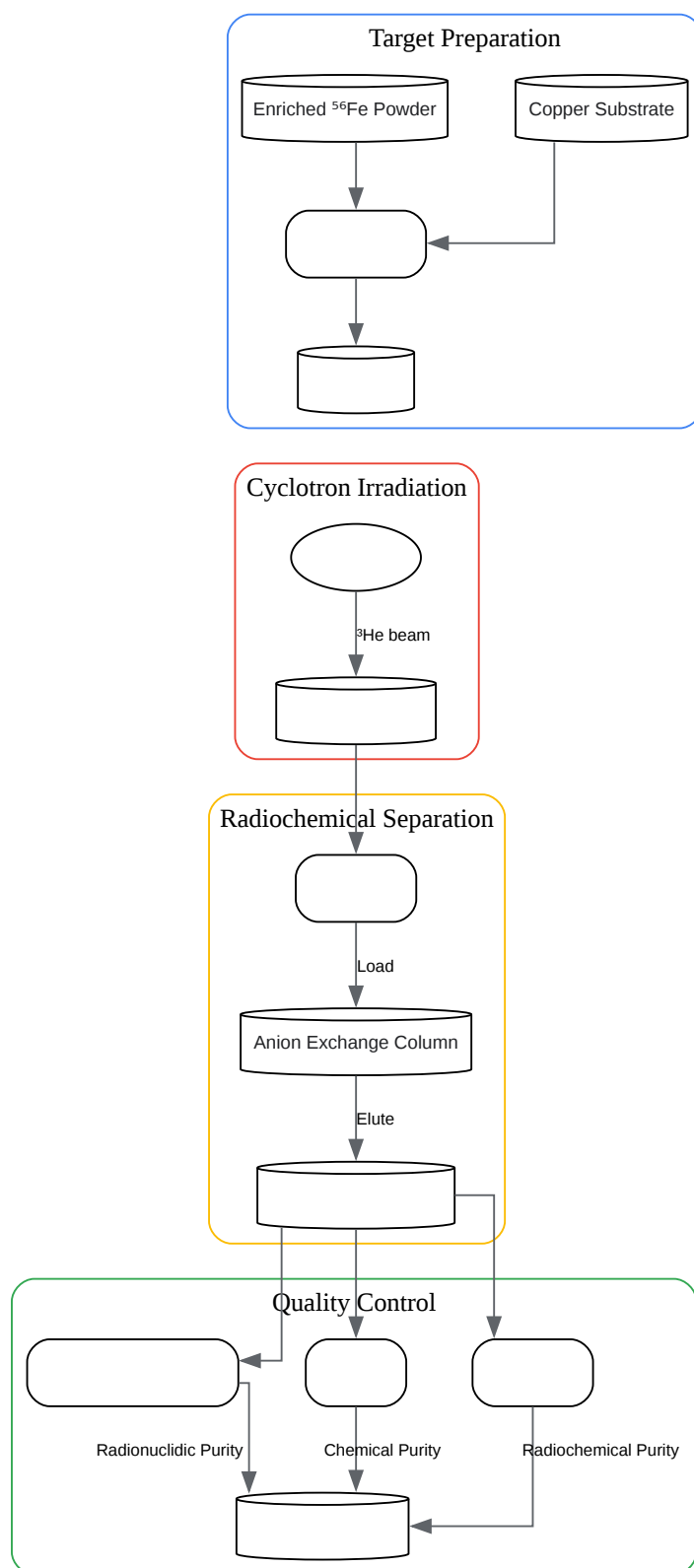
## Data Summary

Table 1:  $^{57}\text{Ni}$  Production Data

Parameter	Value
Nuclear Reaction	$^{56}\text{Fe}(^3\text{He}, 2n)^{57}\text{Ni}$
Target Material	Enriched $^{56}\text{Fe}$ (>99%)
Target Thickness	100 - 200 $\mu\text{m}$
Beam Energy	20 - 24 MeV
Beam Current	10 - 30 $\mu\text{A}$
Irradiation Time	2 - 6 hours
Typical Yield	(To be determined experimentally)
Radionuclidic Purity	> 99%
Radiochemical Purity	> 95%

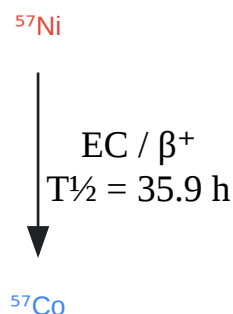
## Visualizations





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Caption: Experimental workflow for the production of  $^{57}\text{Ni}$ .



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Caption: Decay pathway of  $^{57}\text{Ni}$  to  $^{57}\text{Co}$ .

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- To cite this document: BenchChem. [Protocol for the Production of  $^{57}\text{Ni}$  via Cyclotron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191946#protocol-for-producing-ni-via-cyclotron]

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